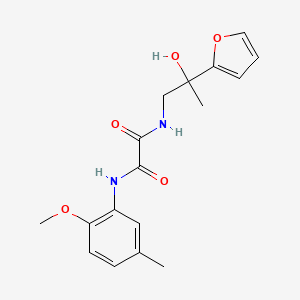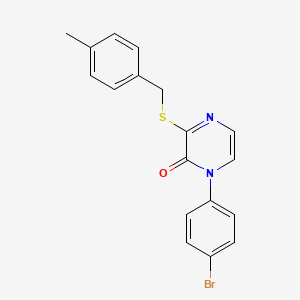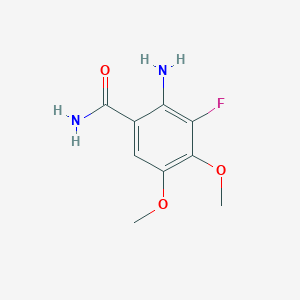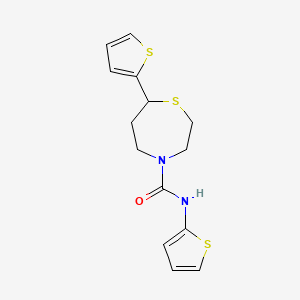
N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide involves the reaction of 2-aminothiophene with 2-bromoacetyl bromide to form 2-(bromoacetyl)thiophene. This intermediate is then reacted with 1,4-thiazepane-4-carboxylic acid to form the target compound.
Starting Materials
2-aminothiophene, 2-bromoacetyl bromide, 1,4-thiazepane-4-carboxylic acid
Reaction
Step 1: React 2-aminothiophene with 2-bromoacetyl bromide in the presence of a base such as potassium carbonate in DMF to form 2-(bromoacetyl)thiophene., Step 2: React 2-(bromoacetyl)thiophene with 1,4-thiazepane-4-carboxylic acid in the presence of a coupling agent such as EDCI and a base such as DIPEA in DMF to form N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide., Step 3: Purify the product by recrystallization or column chromatography.
Applications De Recherche Scientifique
N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has potential applications in scientific research. It has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and bacterial infections. It has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, it has been studied for its potential as a ligand for metal catalysis reactions.
Mécanisme D'action
The mechanism of action of N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of cancer cells by inducing oxidative stress and DNA damage. Additionally, it has been shown to have antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potential applications in various fields of research. However, it also has some limitations. For example, it may have low solubility in certain solvents, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, research is needed to overcome its limitations, such as its low solubility, to make it more useful in lab experiments.
Propriétés
IUPAC Name |
N,7-dithiophen-2-yl-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS3/c17-14(15-13-4-2-9-20-13)16-6-5-12(19-10-7-16)11-3-1-8-18-11/h1-4,8-9,12H,5-7,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDBHARHIISDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide](/img/structure/B2418001.png)
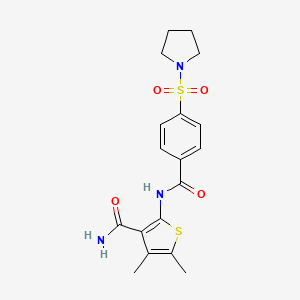
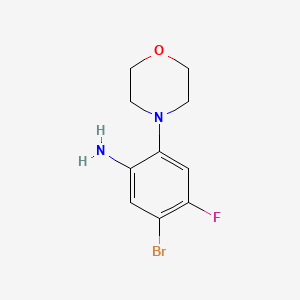
![2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol](/img/structure/B2418005.png)
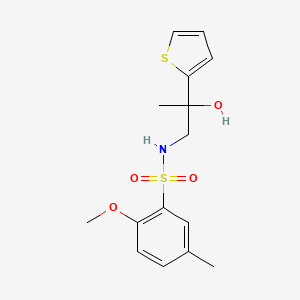
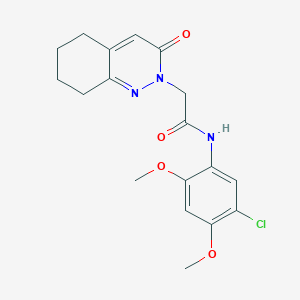
![[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2418012.png)
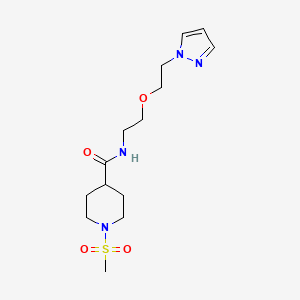
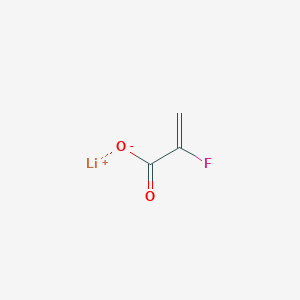
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2418016.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2418017.png)
